N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
CAS No.: 2097898-69-4
Cat. No.: VC5216688
Molecular Formula: C19H15NO3S
Molecular Weight: 337.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097898-69-4 |
|---|---|
| Molecular Formula | C19H15NO3S |
| Molecular Weight | 337.39 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H15NO3S/c21-19(17-11-13-5-1-2-6-15(13)23-17)20-12-14(16-7-3-9-22-16)18-8-4-10-24-18/h1-11,14H,12H2,(H,20,21) |
| Standard InChI Key | MATVLJQMMGEJAQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Introduction
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is an organic compound characterized by its heterocyclic structure, which integrates furan, thiophene, and benzofuran moieties. These structural features make it a subject of interest in medicinal chemistry and materials science due to its potential biological activity and physicochemical properties.
Synthesis Pathways
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions:
-
Step 1: Formation of the Benzofuran Core
-
Benzofurans can be synthesized via cyclization reactions involving salicylaldehydes and acetic acid derivatives.
-
-
Step 2: Introduction of the Furan and Thiophene Substituents
-
The furan and thiophene groups are incorporated using Grignard or Suzuki coupling reactions to attach the heterocyclic rings to an ethyl chain.
-
-
Step 3: Amide Formation
-
The final step involves coupling the benzofuran derivative with a carboxylic acid or acid chloride to form the carboxamide group.
-
Potential Applications
The compound's structure suggests potential applications in:
-
Anticancer Research: Benzofuran derivatives are known for their anticancer properties through mechanisms such as kinase inhibition and apoptosis induction .
-
Antimicrobial Activity: The presence of furan and thiophene moieties may enhance antibacterial or antifungal activity due to their electron-rich aromatic systems.
Anticancer Studies
Benzofuran derivatives have shown selective inhibition of cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from low micromolar to nanomolar concentrations depending on substitutions .
Antimicrobial Screening
Studies on similar compounds indicate strong activity against Gram-positive bacteria and moderate activity against Gram-negative strains, which could be attributed to the polar surface area and heterocyclic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume